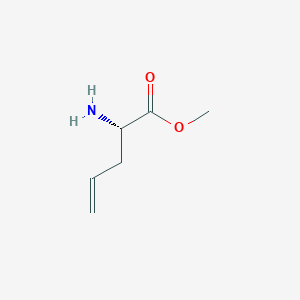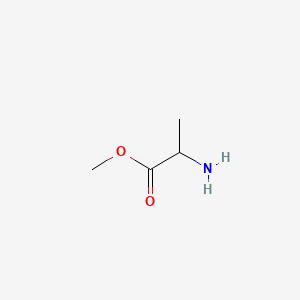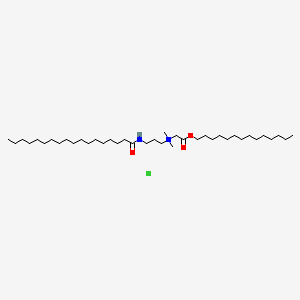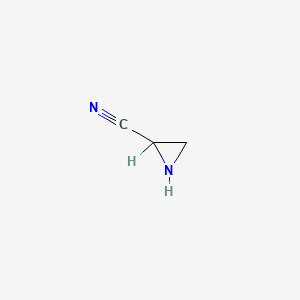
(S)-2-氨基-戊-4-烯酸甲酯
描述
(S)-2-Amino-pent-4-enoic acid methyl ester is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an amino group, a double bond in the pentene chain, and a methyl ester group. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
科学研究应用
(S)-2-Amino-pent-4-enoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for peptides.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds such as amino acid methyl esters are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that amino acid methyl esters can undergo various chemical reactions, including esterification . They can also participate in transesterification reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds such as jasmonic acid and its methyl ester are known to play roles in plant growth and development, as well as in responses to stress . They are part of a complex signaling network with other phytohormones
Pharmacokinetics
Factors such as the compound’s lipophilicity, pka, and ph can influence its adme properties
Result of Action
Similar compounds such as mycophenolic acid methyl ester have been shown to inhibit the replication of different influenza a virus strains in vitro
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-2-Amino-pent-4-enoic acid methyl ester. For instance, the efficiency of transesterification reactions, which this compound can participate in, can be influenced by factors such as the molar ratio of reactants, reaction temperature, and reaction time . Additionally, the compound’s action could be influenced by its storage conditions and the presence of other substances in its environment .
生化分析
Biochemical Properties
It is known that esters, such as this compound, are produced by the reaction of acids with alcohols . They have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group .
Cellular Effects
For example, some esters have been found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity .
Molecular Mechanism
Esters undergo hydrolysis under both acidic and basic conditions, resulting in a carboxylic acid and an alcohol . This reaction is catalyzed by esterases, a class of enzymes that play a crucial role in the metabolism of lipids .
Temporal Effects in Laboratory Settings
Esters are known to be stable compounds and their properties can be analyzed using gas chromatography .
Metabolic Pathways
The specific metabolic pathways involving (S)-2-Amino-pent-4-enoic acid methyl ester are not well-known. Esters are involved in various metabolic pathways. For instance, fatty acid methyl esters (FAMEs) are involved in lipid metabolism .
Transport and Distribution
Fatty acid methyl esters (FAMEs), a type of ester, have been found to be suitable for use in diesel engines, suggesting they can be efficiently transported and distributed .
Subcellular Localization
A study on the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which is involved in the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, found that BAMT is a cytosolic enzyme, suggesting a cytosolic location for methylbenzoate biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-pent-4-enoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of (S)-2-Amino-pent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .
Industrial Production Methods
In industrial settings, the production of amino acid methyl esters often involves the use of large-scale esterification reactors where the amino acid is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the esterification process .
化学反应分析
Types of Reactions
(S)-2-Amino-pent-4-enoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Transesterification: The ester can be converted into another ester by reacting with an alcohol under acidic or basic conditions.
Aminolysis: The ester can react with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Transesterification: Requires an alcohol and a catalyst such as sodium ethoxide or sulfuric acid.
Aminolysis: Involves the use of ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: Produces (S)-2-Amino-pent-4-enoic acid and methanol.
Transesterification: Yields a different ester depending on the alcohol used.
Aminolysis: Forms the corresponding amide.
相似化合物的比较
Similar Compounds
(S)-2-Amino-pentanoic acid methyl ester: Lacks the double bond in the pentene chain.
(S)-2-Amino-hex-4-enoic acid methyl ester: Has an additional carbon in the chain.
(S)-2-Amino-but-4-enoic acid methyl ester: Has one less carbon in the chain.
Uniqueness
(S)-2-Amino-pent-4-enoic acid methyl ester is unique due to the presence of both an amino group and a double bond in the pentene chain, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
methyl (2S)-2-aminopent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZRHILTYGZQL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348998 | |
| Record name | AC1LD4KV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50299-15-5 | |
| Record name | AC1LD4KV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)





